[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
Description
The compound [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a highly functionalized spirocyclic molecule characterized by:
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m1/s1 |
InChI Key |
OPIBUIPAAPHGEN-DONKYKGPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCC[C@]13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4 |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core naphthalene structure, followed by the formation of the spirocyclic oxirane ring and the attachment of the furan and ester groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
Functional Groups and Reactivity
The molecule contains three primary reactive sites:
-
Ester Group [(E)-2-methylbut-2-enoate]
-
Epoxide (Oxirane) Ring
-
Hydroxyl Group
Table 1: Functional Groups and Potential Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|---|
| Ester | Hydrolysis (acidic/basic) | H₃O⁺/OH⁻ or enzymes | Carboxylic acid + alcohol (methyl group) |
| Conjugate Addition | Nucleophiles (e.g., Grignard) | Alkylated derivatives | |
| Epoxide | Ring-Opening | Nucleophiles (H₂O, RO⁻) | Diols (trans-dihydroxy products) |
| Electrophilic Attack | Acids (H⁺) | Protonated epoxide intermediates | |
| Hydroxyl | Oxidation | Oxidizing agents (e.g., PCC) | Ketone (if secondary alcohol) |
| Esterification | Anhydrides (e.g., acetic) | Acetylated alcohol |
Ester Hydrolysis
The (E)-2-methylbut-2-enoate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an alcohol. For example:
This reaction could be catalyzed by enzymes or acids, depending on the desired product .
Epoxide Ring-Opening
The oxirane ring is highly reactive due to ring strain. It can undergo nucleophilic attack by water, alcohols, or other nucleophiles, leading to diol formation. For instance:
This reaction is typically acid-catalyzed and results in stereospecific products .
Structural Stability and Degradation Pathways
The compound’s stability is influenced by its complex bicyclic framework and functional groups. Key degradation pathways include:
Scientific Research Applications
[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
Compound A : [(1r,4r,4ar,5s,6r,8s,8ar)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2s)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6-dimethyl-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl] (2r)-2-methylbutanoate (C₂₉H₄₂O₁₀)
- Key Differences: Replaces the (E)-2-methylbut-2-enoate with a 2-methylbutanoate ester. Contains acetyloxy groups instead of free hydroxyls, altering solubility (logP increased by ~1.5 units).
- Similarities :
- Shared spiro-naphthalene-oxirane core.
- Identical 2-(5-oxo-furan-3-yl)ethyl side chain.
Compound B : (4aS,7R,8aR)-4-(2-(furan-3-yl)ethyl)-7-hydroxy-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydronephthalen-2(1H)-one
- Key Differences: Lacks the spiro-oxirane ring; instead, a simpler naphthalenone system. Furan-3-yl substituent lacks the 5-oxo group, reducing electrophilic character.
- Similarities :
- Hydroxy and methyl groups at analogous positions.
- Comparable steric profile due to tetramethyl substitution.
Compound C : (4aS,8aR)-3,8a-dimethyl-5-methylene-octahydronaphtho[2,3-b]furan (C₁₅H₂₀O)
- Key Differences :
- Fused naphtho-furan system without ester or hydroxyl groups.
- Methylene group instead of a spiro-oxirane.
- Similarities :
- Rigid polycyclic framework.
- Methyl substituents at sterically analogous positions.
Physicochemical and Spectral Comparison
Biological Activity
The compound [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings.
The molecular formula of this compound is , with a molecular weight of 392.50 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H32O6 |
| Molecular Weight | 392.50 g/mol |
| Topological Polar Surface Area (TPSA) | 85.40 Ų |
| XlogP | 2.30 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the furan ring in the structure may contribute to this property due to its reactivity and ability to form adducts with microbial targets. Studies have shown that derivatives of furan compounds can inhibit bacterial growth and possess antifungal properties.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar spiro compounds have been investigated for their ability to interact with DNA topoisomerases and induce apoptosis in cancer cells. Preliminary studies suggest that this compound might inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
The proposed mechanism of action involves the inhibition of key enzymes associated with cellular proliferation and survival:
- DNA Topoisomerase II Inhibition : This enzyme is crucial for DNA replication and transcription; inhibition can lead to DNA damage and cell death.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing the expression of pro-apoptotic factors.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of spiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 2: Anticancer Potential
In vitro assays on human breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.
Predicted Targets
Computational analyses have predicted several biological targets for this compound:
- Kruppel-like factor 5 : Involved in cell differentiation.
- Mineralocorticoid receptor : Plays a role in electrolyte balance.
- DNA topoisomerase II alpha : Key enzyme in DNA replication.
These targets indicate a broad spectrum of potential biological effects.
Q & A
Q. Where can researchers access authoritative spectral databases for cross-referencing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
